molecular formula C10H11N5O3 B5821811 2,4-dimethoxy-N-(1H-tetrazol-5-yl)benzamide

2,4-dimethoxy-N-(1H-tetrazol-5-yl)benzamide

Cat. No.: B5821811
M. Wt: 249.23 g/mol
InChI Key: ZMNLQSLWMRNBIC-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(1H-tetrazol-5-yl)benzamide is a compound that features a benzamide core substituted with two methoxy groups at the 2 and 4 positions and a tetrazole ring at the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(1H-tetrazol-5-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with an appropriate tetrazole derivative. One common method includes the use of 2,4-dimethoxybenzoic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 5-aminotetrazole under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-N-(1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while substitution reactions can introduce various functional groups onto the benzamide core .

Scientific Research Applications

2,4-Dimethoxy-N-(1H-tetrazol-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(1H-tetrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes. This binding can inhibit enzyme activity or alter the function of the target protein, leading to various biological effects .

Comparison with Similar Compounds

  • N-(1H-tetrazol-5-yl)benzamide
  • 2,4-Dimethoxybenzamide
  • 5-Substituted Tetrazoles

Comparison: 2,4-Dimethoxy-N-(1H-tetrazol-5-yl)benzamide is unique due to the presence of both methoxy groups and the tetrazole ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions with biological targets. Compared to similar compounds, it offers a broader range of applications and improved pharmacokinetic profiles .

Properties

IUPAC Name

2,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-17-6-3-4-7(8(5-6)18-2)9(16)11-10-12-14-15-13-10/h3-5H,1-2H3,(H2,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNLQSLWMRNBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NNN=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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